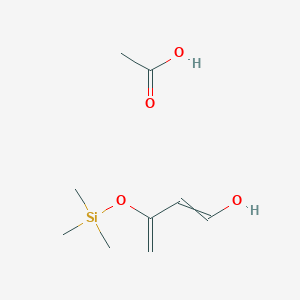
Acetic acid;3-trimethylsilyloxybuta-1,3-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-trimethylsilyloxybuta-1,3-dien-1-ol, also known as 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene, is an organic compound with the molecular formula C8H16O2Si. This compound is notable for its unique structure, which includes a trimethylsilyloxy group attached to a butadiene backbone. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene typically involves the reaction of 1,3-butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and intermediates.
Medicine: It is employed in the development of pharmaceutical compounds and drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene involves its reactivity as a diene in Diels-Alder reactions. The trimethylsilyloxy group enhances the reactivity of the diene by stabilizing the transition state and facilitating the formation of the cycloaddition product .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: Similar in structure but with different substituents.
3-Methoxy-1-methylene-2-propenyl]oxy) (trimethyl)silane: Another related compound with similar reactivity.
Uniqueness
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene is unique due to its high reactivity in Diels-Alder reactions and its ability to form stable intermediates. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
83352-55-0 |
|---|---|
Molecular Formula |
C9H18O4Si |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
acetic acid;3-trimethylsilyloxybuta-1,3-dien-1-ol |
InChI |
InChI=1S/C7H14O2Si.C2H4O2/c1-7(5-6-8)9-10(2,3)4;1-2(3)4/h5-6,8H,1H2,2-4H3;1H3,(H,3,4) |
InChI Key |
JDOHWUFYZQIHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)OC(=C)C=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















